3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide
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Description
Scientific Research Applications
Photodynamic Therapy Applications
The compound and its derivatives have potential applications in photodynamic therapy, particularly for cancer treatment. For example, a zinc phthalocyanine derivative substituted with benzenesulfonamide groups, which share structural similarities with the mentioned compound, exhibited high singlet oxygen quantum yield. These properties are essential for Type II mechanisms in photodynamic therapy, indicating its potential use in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Several derivatives of the compound have demonstrated significant anticancer activities. For instance, novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones showed remarkable potential against various cancer cell lines, including leukemia, colon cancer, CNS cancer, melanoma, gastric cancer, and breast cancers. These findings highlight the critical role of specific substituents in enhancing the anticancer cytotoxicity of thiazolidinone derivatives (Buzun et al., 2021).
Antimicrobial and Antifungal Activities
Compounds related to 3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide have shown promising antimicrobial and antifungal properties. For example, novel thiazolidinone derivatives displayed moderate anti-inflammatory and significant antibacterial and antifungal activities (Lingappa et al., 2010).
Anticonvulsant Agents
Some derivatives of the compound, specifically those incorporating a sulfonamide thiazole moiety, were synthesized and evaluated for their anticonvulsant activity. A few of these synthesized compounds showed protection against picrotoxin-induced convulsion, indicating potential use as anticonvulsant agents (Farag et al., 2012).
Properties
IUPAC Name |
3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S2/c1-28-16-5-3-2-4-13(16)12-17-19(25)22(20(29)30-17)11-10-18(24)21-14-6-8-15(9-7-14)23(26)27/h2-9,12H,10-11H2,1H3,(H,21,24)/b17-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLYYEWDEORYGO-ATVHPVEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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